molecular formula C10H11N3 B12113885 3-Methylisoquinoline-1,7-diamine

3-Methylisoquinoline-1,7-diamine

Cat. No.: B12113885
M. Wt: 173.21 g/mol
InChI Key: RRYKPGOQSPWDFO-UHFFFAOYSA-N
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Description

3-Methylisoquinoline-1,7-diamine is a chemical building block featuring a fused isoquinoline core substituted with amino groups at the 1 and 7 positions. The isoquinoline scaffold is a privileged structure in medicinal chemistry and is known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory actions . The presence of the two amino groups on this scaffold enhances its versatility, making it a valuable intermediate for the synthesis of more complex polycyclic structures and for further functionalization in organic synthesis . Researchers can utilize this compound in transition metal-mediated cascade reactions, nucleophilic and electrophilic substitutions, and other methods to construct novel N-heterocyclic compounds for drug discovery programs . As a diamine derivative, its structural features also make it a candidate for exploration in material science applications, such as the development of novel ligands or monomers . This product is intended for research and development purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

3-methylisoquinoline-1,7-diamine

InChI

InChI=1S/C10H11N3/c1-6-4-7-2-3-8(11)5-9(7)10(12)13-6/h2-5H,11H2,1H3,(H2,12,13)

InChI Key

RRYKPGOQSPWDFO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C(C=C2)N)C(=N1)N

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

  • Lithium Base : LiNHR or LiNR₂ (e.g., LiNMe₂) in tetrahydrofuran (THF) at −78°C to 25°C.

  • Stoichiometry : 2–3 equivalents of lithium base relative to α-cyano-o-tolunitrile.

  • Yield : 60–75% for N¹-alkyl derivatives, though unsubstituted 1,7-diamines require ammonia or protected amines.

Mechanistic Insight :

  • Deprotonation of α-cyano-o-tolunitrile forms a ketenimine carbanion.

  • Intramolecular attack on the cyano group generates a bicyclic intermediate.

  • Aromatization via proton transfer yields the final product.

Challenges :

  • Regioselectivity: Competing pathways may lead to 1,3-diamine isomers.

  • Functional Group Tolerance: Sensitive to steric hindrance from bulky substituents.

Functionalization of Preformed 3-Methylisoquinoline

Post-synthetic modification of 3-methylisoquinoline offers a modular route to 1,7-diamine derivatives. This two-step process involves nitration followed by reduction.

Step 1: Regioselective Nitration

Nitration of 3-methylisoquinoline with fuming HNO₃/H₂SO₄ at 0–5°C introduces nitro groups at positions 1 and 7. The methyl group at position 3 directs electrophilic attack para to itself, favoring 1,7-substitution.

Conditions :

  • Nitrating Agent: 90% HNO₃ (2.2 equivalents).

  • Temperature: 0°C, 2 hours.

  • Yield: 40–50% (mixture of mono- and di-nitro products).

Step 2: Catalytic Hydrogenation

Reduction of nitro groups to amines employs Pd/C or Raney Ni under H₂ (3–5 atm) in ethanol.

  • Catalyst : 10% Pd/C (0.1 equivalents).

  • Yield : 85–90% for diamine formation.

Limitations :

  • Separation of regioisomers after nitration is labor-intensive.

  • Over-reduction risks saturating the isoquinoline ring.

Microwave-Assisted 6π-Electron Cyclization

A modern approach leverages microwave irradiation to accelerate the 6π-cyclization of 1-azatrienes derived from 1,1-dimethylhydrazine. While originally developed for 3-methylisoquinolines, this method can be adapted for diamine synthesis by incorporating amine precursors.

Protocol:

  • Hydrazonation : React 2-propenylbenzaldehyde with 1,1-dimethylhydrazine to form a hydrazone.

  • Cyclization : Microwave irradiation (150°C, 20 min) induces 6π-electrocyclic closure.

  • Oxidative Aromatization : Treat with MnO₂ to yield the isoquinoline core.

  • Amination : Introduce amines via Buchwald-Hartwig coupling or nucleophilic substitution.

Advantages :

  • Rapid reaction times (<1 hour).

  • High functional group compatibility.

Drawbacks :

  • Diamine introduction requires additional steps, reducing overall efficiency.

Comparative Analysis of Methods

Method Yield (%) Regioselectivity Scalability
Lithium-Mediated60–75ModerateLab-scale
Nitration/Reduction40–50 (Step 1)HighPilot-scale feasible
Microwave Cyclization55–65LowLimited by equipment

Chemical Reactions Analysis

Types of Reactions: 3-Methylisoquinoline-1,7-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Methylisoquinoline-1,7-diamine is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various heterocyclic compounds .

Biology: In biological research, isoquinoline derivatives are studied for their potential as enzyme inhibitors and receptor ligands. They are also investigated for their antimicrobial and anticancer properties .

Medicine: The compound and its derivatives are explored for their therapeutic potential in treating diseases such as malaria and cancer. Isoquinoline alkaloids have shown promise in drug development .

Industry: In the industrial sector, 3-Methylisoquinoline-1,7-diamine is used in the production of dyes, pigments, and other fine chemicals .

Mechanism of Action

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Compounds for Comparison

The following compounds are structurally or functionally related to 3-Methylisoquinoline-1,7-diamine:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Functional Groups Synthesis Yield Key Properties/Applications
3-Methylisoquinoline-1,7-diamine Not Available C₁₀H₁₁N₃ 173.22 1,7 (NH₂); 3 (CH₃) Amines, Methyl Not Available Research applications (hypothesized)
Isoquinoline-5,8-diamine 1127-49-7 C₉H₉N₃ 159.19 5,8 (NH₂) Amines 95% Pharmaceutical intermediates
1,7-Dichloro-3-methylisoquinoline 24188-81-6 C₁₀H₇Cl₂N 212.08 1,7 (Cl); 3 (CH₃) Chlorine, Methyl Not Available Organic synthesis precursor

Structural and Functional Differences

Substituent Position and Electronic Effects
  • 3-Methylisoquinoline-1,7-diamine: The amine groups at positions 1 and 7 likely enhance nucleophilicity and hydrogen-bonding capacity, while the methyl group at position 3 introduces steric effects and modulates electron density.
  • Its lower molecular weight (159.19 vs. 173.22 g/mol) may improve bioavailability in pharmaceutical contexts .
  • 1,7-Dichloro-3-methylisoquinoline: Chlorine substituents at positions 1 and 7 confer electron-withdrawing effects, increasing electrophilicity. This contrasts with the electron-donating amines in the target compound, suggesting divergent reactivity in substitution reactions .

Limitations and Considerations

  • Direct data on 3-Methylisoquinoline-1,7-diamine is absent in the provided evidence; comparisons rely on structural analogs.
  • Discrepancies in substituent positions (e.g., 1,7 vs. 5,8) limit direct extrapolation of biological or chemical behavior.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare 3-Methylisoquinoline-1,7-diamine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, such as amination and cyclization, under controlled conditions (e.g., inert atmosphere, precise temperature). For example, analogous diamine compounds are synthesized via heating precursors like uracil derivatives with methylcyanoformimidate in DMF, requiring strict stoichiometric ratios . Yield optimization may involve adjusting reaction time, solvent polarity, or catalyst selection. Monitoring intermediates via thin-layer chromatography (TLC) or HPLC ensures stepwise progression .

Q. How is the structural integrity and purity of 3-Methylisoquinoline-1,7-diamine confirmed post-synthesis?

  • Methodological Answer : Characterization relies on ¹H/¹³C NMR to verify hydrogen/carbon environments and mass spectrometry (MS) for molecular weight confirmation. For instance, diamine derivatives are analyzed using DMSO-d6 as the solvent in NMR, with characteristic peaks for aromatic protons and amine groups . Elemental analysis (C, H, N) further validates purity, with deviations >0.3% indicating impurities .

Q. What preliminary biological assays are recommended to assess the compound's activity?

  • Methodological Answer : Initial screens include cytotoxicity assays (e.g., MTT on cancer cell lines) and enzyme inhibition studies (e.g., fluorometric assays for kinase/receptor binding). Fluorinated analogs demonstrate enhanced bioactivity due to lipophilicity, suggesting similar prioritization for 3-Methylisoquinoline-1,7-diamine . Solubility in DMSO/PBS should be quantified via UV-Vis spectroscopy to ensure compatibility with biological buffers .

Advanced Research Questions

Q. How do structural modifications (e.g., methyl group position, substituent chain length) influence the compound's bioactivity?

  • Methodological Answer : Systematic structure-activity relationship (SAR) studies are critical. For example, alkyl chain elongation in tetrahydroisoquinoline derivatives alters cytotoxicity and antimicrobial activity, as seen in C6-C17 alkyl analogs . Computational docking (e.g., AutoDock Vina) can predict binding affinity changes, while in vitro assays validate shifts in IC50 values . Contradictions in activity data may arise from variations in cell membrane permeability or metabolic stability .

Q. What strategies address low oral bioavailability observed in preclinical studies?

  • Methodological Answer : Bioavailability is influenced by rotatable bond count (≤10 optimal) and polar surface area (≤140 Ų). For 3-Methylisoquinoline-1,7-diamine, reducing flexibility (e.g., rigidifying the isoquinoline core) or introducing prodrug moieties (e.g., esterification) can enhance permeability . In vivo rat studies with pharmacokinetic profiling (AUC, Cmax) are essential to correlate structural changes with absorption .

Q. How can conflicting data in biological activity across studies be resolved?

  • Methodological Answer : Discrepancies often stem from assay conditions (e.g., cell line specificity, serum protein interference). Reproducibility requires standardized protocols, such as using identical cell passage numbers and normalizing results to reference compounds. Meta-analysis of published data and dose-response curve comparisons (e.g., Hill slopes) clarify inconsistencies . Orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) validate mechanisms .

Q. What computational methods predict the compound's interaction with biological targets?

  • Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) model ligand-receptor interactions over time, while density functional theory (DFT) calculates electronic properties affecting binding. For example, fluorine substituents in related compounds increase binding affinity via hydrophobic interactions, which can be simulated using Schrödinger Suite . Validate predictions with mutagenesis studies (e.g., alanine scanning) on key receptor residues .

Methodological Notes

  • Synthesis Optimization : Use design of experiments (DoE) to statistically evaluate variables (temperature, catalyst loading) .
  • Bioavailability Enhancement : Prioritize compounds with ≤5 rotatable bonds and logP values between 1–3 for improved absorption .
  • Data Contradictions : Employ Bland-Altman plots or Cohen’s kappa for inter-study reliability analysis .

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